molecular formula C24H20N4O3S B11670395 4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid

4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid

Cat. No.: B11670395
M. Wt: 444.5 g/mol
InChI Key: LQOSMCPHHWJOBB-AFUMVMLFSA-N
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Description

4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a benzoic acid group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Mechanism of Action

The mechanism of action of 4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid involves its interaction with biological macromolecules:

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

4-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H20N4O3S/c29-22(27-25-14-17-10-12-19(13-11-17)23(30)31)16-32-24-26-20-8-4-5-9-21(20)28(24)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29)(H,30,31)/b25-14+

InChI Key

LQOSMCPHHWJOBB-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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